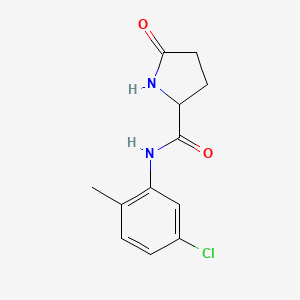
N-(5-Chloro-2-methylphenyl)-5-oxo-2-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Chloro-2-methylphenyl)-5-oxo-2-pyrrolidinecarboxamide is an organic compound belonging to the class of anilides. This compound is characterized by the presence of a pyrrolidine ring, a chlorinated aromatic ring, and a carboxamide group. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-methylphenyl)-5-oxo-2-pyrrolidinecarboxamide typically involves the reaction of 5-chloro-2-methylphenyl isocyanate with a suitable pyrrolidine derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction conditions, such as temperature and solvent, are optimized to ensure the formation of the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product. The use of advanced technologies, such as continuous flow reactors, can further enhance the production efficiency .
化学反応の分析
Types of Reactions
N-(5-Chloro-2-methylphenyl)-5-oxo-2-pyrrolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have distinct properties and applications, making them valuable in different research fields .
科学的研究の応用
N-(5-Chloro-2-methylphenyl)-5-oxo-2-pyrrolidinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of N-(5-Chloro-2-methylphenyl)-5-oxo-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular components .
類似化合物との比較
Similar Compounds
(3S)-N-(5-Chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide: This compound shares a similar structure but has a cyclohexyl group instead of a pyrrolidine ring.
N7-Butyl-N2-(5-chloro-2-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine: This compound contains a triazolopyrimidine ring, making it structurally distinct but functionally similar.
Uniqueness
N-(5-Chloro-2-methylphenyl)-5-oxo-2-pyrrolidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C12H13ClN2O2 |
|---|---|
分子量 |
252.69 g/mol |
IUPAC名 |
N-(5-chloro-2-methylphenyl)-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H13ClN2O2/c1-7-2-3-8(13)6-10(7)15-12(17)9-4-5-11(16)14-9/h2-3,6,9H,4-5H2,1H3,(H,14,16)(H,15,17) |
InChIキー |
ONLSZDPOFUENLW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CCC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



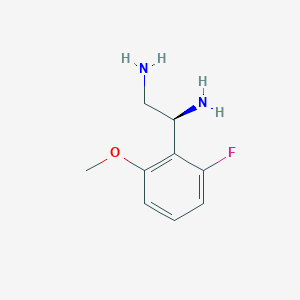
![Methyl (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate hcl](/img/structure/B13047674.png)
![2-Amino-8-(tert-butyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13047680.png)
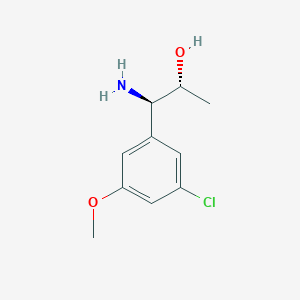
![6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-2-ium chloride](/img/structure/B13047692.png)
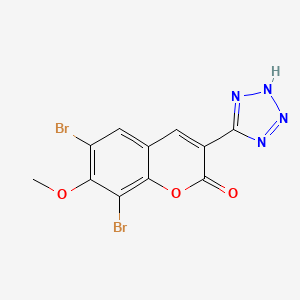
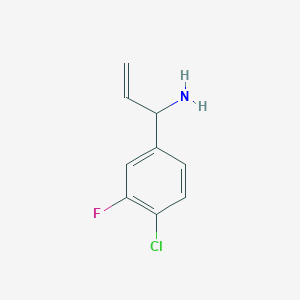

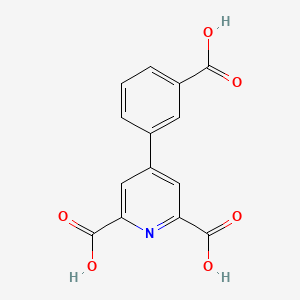
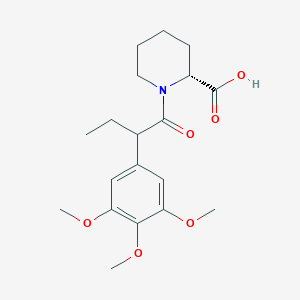

![3-Bromo-7-chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13047732.png)
![Racemic-(4R,4aR,9aS)-7-tert-butyl 4-ethyl 1-oxooctahydro-1H-pyrido[3,4-d]azepine-4,7(8H)-dicarboxylate](/img/structure/B13047748.png)
